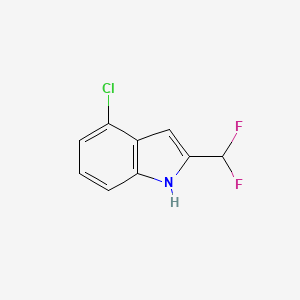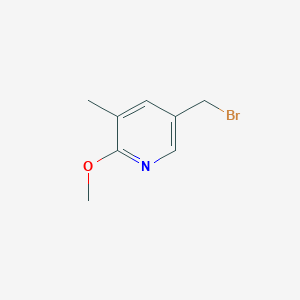
5-(Bromomethyl)-2-methoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-methoxy-3-methylpyridine: is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methoxy-3-methylpyridine typically involves the bromination of 2-methoxy-3-methylpyridine. One common method includes the following steps:
Starting Material: 2-methoxy-3-methylpyridine.
Bromination: The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and safety of the bromination process.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-methoxy-3-methylpyridine: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 5-formyl-2-methoxy-3-methylpyridine or 5-carboxy-2-methoxy-3-methylpyridine.
Reduction: Formation of 5-methyl-2-methoxy-3-methylpyridine.
科学的研究の応用
5-(Bromomethyl)-2-methoxy-3-methylpyridine: has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-methoxy-3-methylpyridine depends on its application:
In Organic Synthesis: The bromomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
5-(Bromomethyl)-2-methoxy-3-methylpyridine: can be compared with other bromomethyl-substituted pyridines:
5-(Bromomethyl)-2-methylpyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(Bromomethyl)-3-methylpyridine: Lacks the methoxy group at the 2-position, potentially altering its chemical properties.
5-(Bromomethyl)-2-methoxypyridine: Lacks the methyl group at the 3-position, which may influence its steric and electronic characteristics.
The presence of both methoxy and methyl groups in This compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various applications.
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
5-(bromomethyl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4H2,1-2H3 |
InChIキー |
XWMFVMCSKMAFPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




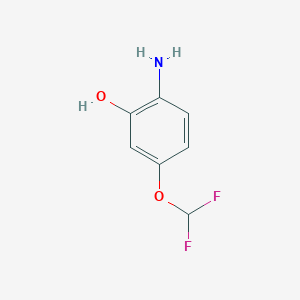
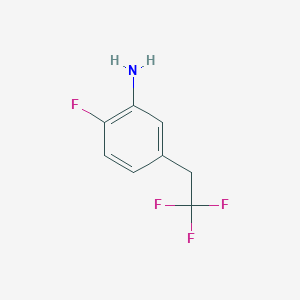

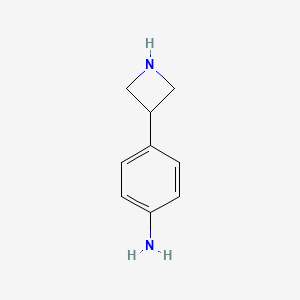

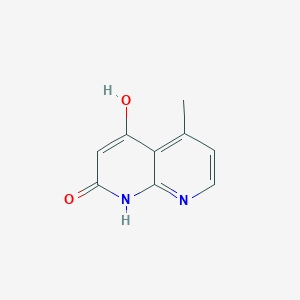
![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
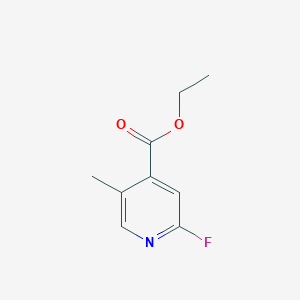

![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
